[(2-Aminopyridin-3-yl)methylideneamino]thiourea
Overview
Description
“[(2-Aminopyridin-3-yl)methylideneamino]thiourea” is a chemical compound with the molecular formula C7H9N5S . It is a versatile material used in scientific research. Its unique properties make it valuable for various applications, from drug development to catalysis.
Synthesis Analysis
Aminopyridines have been extensively studied in the last few decades owing to their interesting biological activities . They exist in three isomeric forms: 2-aminopyridine, 3-aminopyridine, and 4-aminopyridine . The diversity in their pharmacological activities has attracted the attention of many researchers to explore the reasons for their wide potential .Molecular Structure Analysis
The molecular weight of “[(2-Aminopyridin-3-yl)methylideneamino]thiourea” is 195.25 g/mol . The IUPAC name is [(Z)-(3-aminopyridin-2-yl)methylideneamino]thiourea . The InChI is InChI=1S/C7H9N5S/c8-5-2-1-3-10-6(5)4-11-12-7(9)13/h1-4H,8H2,(H3,9,12,13)/b11-4- .Physical And Chemical Properties Analysis
The physical and chemical properties of “[(2-Aminopyridin-3-yl)methylideneamino]thiourea” include a molecular weight of 195.25 g/mol , a hydrogen bond donor count of 3, a hydrogen bond acceptor count of 4, and a rotatable bond count of 2 . The exact mass and monoisotopic mass are both 195.05786648 g/mol .Scientific Research Applications
Coordination Chemistry and Medicinal Applications
Thiourea derivatives, including "[(2-Aminopyridin-3-yl)methylideneamino]thiourea," have shown significant importance in coordination chemistry with selected metals such as Cu, Ag, and Au. These compounds, when coordinated with suitable metal ions, exhibit improved activities in biological and medicinal applications. Their versatile nature allows for the development of complexes that can be used in pharmaceutical chemistry, showcasing the potential for innovative drug design and therapeutic applications (Khan, Khan, Gul, & Muhammad, 2020).
Chemosensing Applications
Thiourea derivatives are recognized for their excellent chemosensing capabilities due to their nucleophilic characteristics and ability to establish inter-and intramolecular hydrogen bonding. These properties make them very important chemosensors for detecting various environmental pollutants. The sensitivity, selectivity, and simplicity of thiourea-based chemosensors are beneficial for detecting and determining different types of anions and neutral analytes in biological, environmental, and agricultural samples. This opens new avenues for designing organic fluorescent and colorimetric sensors, highlighting the compound's utility in environmental monitoring and safety (Al-Saidi & Khan, 2022).
Gold Extraction and Environmental Research
Research has also explored the use of thiourea in the extraction of gold from auriferous mineral resources as an alternative to cyanide. Thiourea's ability to complex with gold in acidic solutions, combined with suitable oxidants, demonstrates its potential in the mining industry, particularly in processes aiming to minimize environmental impact. The research underlines the importance of controlling operational conditions, such as pH and temperature, to optimize gold recovery processes using thiourea (Li & Miller, 2006).
properties
IUPAC Name |
[(2-aminopyridin-3-yl)methylideneamino]thiourea | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N5S/c8-6-5(2-1-3-10-6)4-11-12-7(9)13/h1-4H,(H2,8,10)(H3,9,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACRVHTZODRLDFR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)N)C=NNC(=S)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[(2-Aminopyridin-3-yl)methylideneamino]thiourea |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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